

Unveiling the Receptor Selectivity of ICI 169,369: A Comparative Guide

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Compound of Interest

Compound Name: ICI 169369

Cat. No.: B1674262

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of ICI 169,369, a potent 5-HT₂/5-HT_{1C} receptor antagonist, with other key neurotransmitter receptors. The data presented herein, summarized in a clear tabular format and supported by detailed experimental protocols and pathway diagrams, offers an objective assessment of the compound's selectivity.

ICI 169,369 has been identified as a competitive antagonist with high affinity for the 5-HT₂ receptor and a lower affinity for the 5-HT₁ receptor. This selectivity is crucial for its application in research to dissect the roles of these specific serotonin receptor subtypes in various physiological and pathological processes.

Comparative Binding Affinity of ICI 169,369

To quantify the selectivity of ICI 169,369, its binding affinity (expressed as the inhibitor constant, K_i) at various receptors has been determined using radioligand binding assays. The following table summarizes the available data, showcasing the compound's preference for the 5-HT₂ receptor.

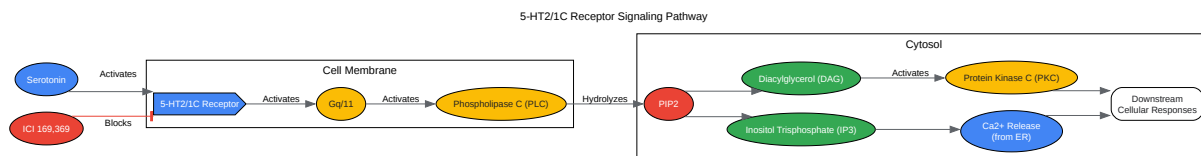
Receptor Family	Receptor Subtype	Ligand	K_i (nM)
Serotonin	5-HT ₂	[3H]ketanserin	17.9
Serotonin	5-HT ₁	[3H]5-HT	1580

Data sourced from in vitro studies.[1]

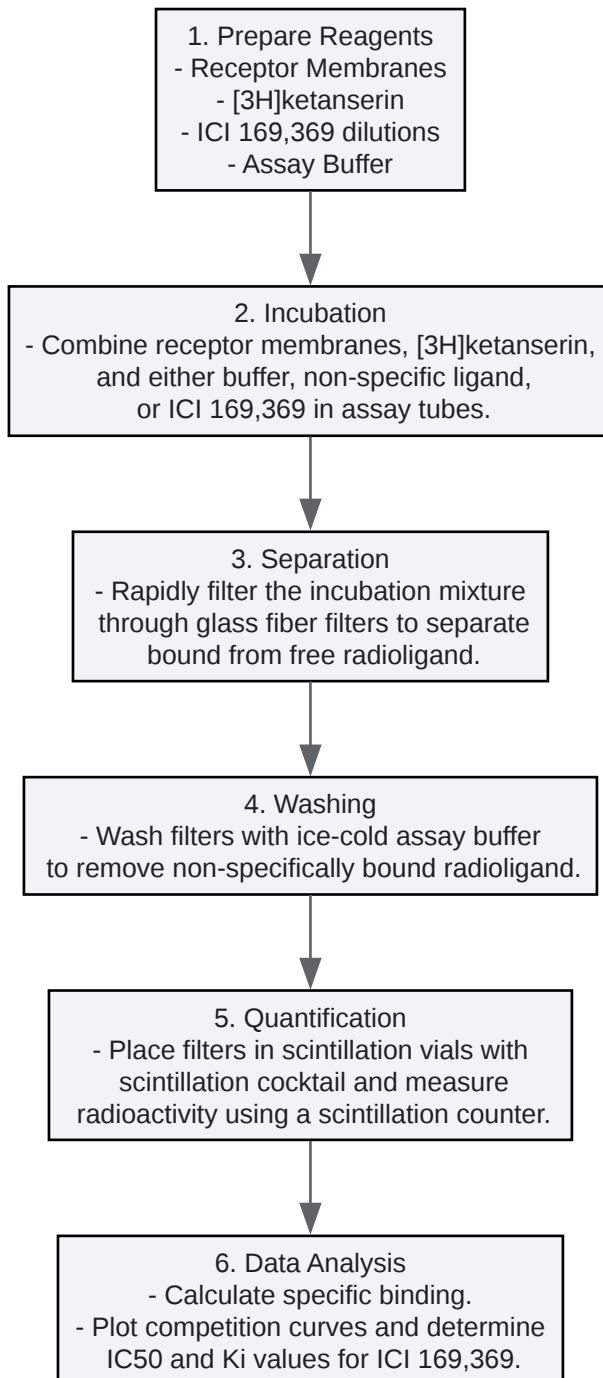
As the data illustrates, ICI 169,369 is approximately 88-fold more selective for the 5-HT2 receptor than for the 5-HT1 receptor. This significant difference in affinity underscores its utility as a selective tool for studying 5-HT2 receptor-mediated signaling. Further comprehensive screening against a wider panel of receptors, including adrenergic, dopaminergic, and muscarinic subtypes, is necessary to fully delineate its off-target profile.

Signaling Pathways

ICI 169,369 exerts its antagonistic effects by blocking the downstream signaling cascades initiated by the activation of 5-HT2 and 5-HT1C (now more commonly known as 5-HT2C) receptors. Both of these receptor subtypes primarily couple to the Gq/11 family of G proteins.



Radioligand Binding Assay Workflow



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References

- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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